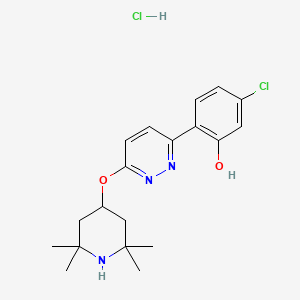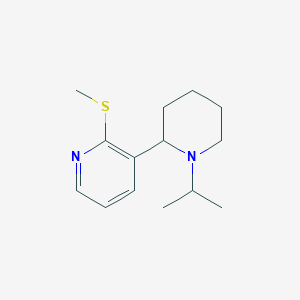
3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Isopropylpiperidin-2-yl)-2-(Methylthio)pyridin beinhaltet typischerweise die Reaktion eines Pyridinderivats mit einem Isopropylpiperidin und einer Methylthiogruppe. Die Reaktionsbedingungen können die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen umfassen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung von kontinuierlichen Durchflussreaktoren oder Batchprozessen umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin- oder Thiol-Derivate umwandeln.
Substitution: Substitutionsreaktionen können den Austausch der Methylthiogruppe durch andere funktionelle Gruppen beinhalten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide ergeben, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung bestimmter Krankheiten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(1-Isopropylpiperidin-2-yl)-2-(Methylthio)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu verschiedenen biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(1-Isopropylpiperidin-2-yl)-2-(Methylthio)pyridin: Einzigartig aufgrund seines spezifischen Substitutionsschemas.
Pyridinderivate: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substituenten.
Piperidinderivate: Verbindungen, die den Piperidinring mit verschiedenen funktionellen Gruppen enthalten.
Einzigartigkeit
Die Einzigartigkeit von 3-(1-Isopropylpiperidin-2-yl)-2-(Methylthio)pyridin liegt in seiner spezifischen Kombination aus Isopropylpiperidin- und Methylthiogruppen, die an den Pyridinring gebunden sind, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
Eigenschaften
Molekularformel |
C14H22N2S |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
2-methylsulfanyl-3-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2S/c1-11(2)16-10-5-4-8-13(16)12-7-6-9-15-14(12)17-3/h6-7,9,11,13H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
ZSXAXJUGCFLXHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)

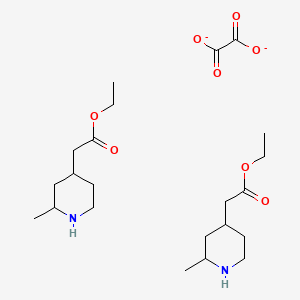
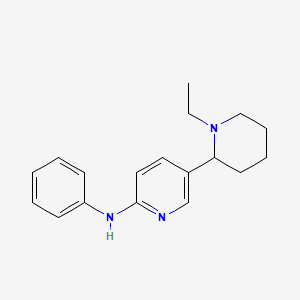
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
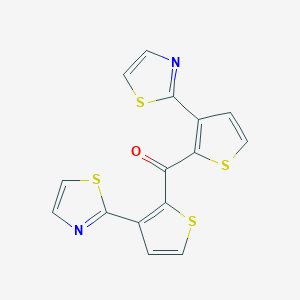
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)



